2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
Description
The compound 2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a pyranopyran carbonitrile derivative featuring a trifluoromethylphenyl substituent at position 2. Its fused bicyclic pyran system, electron-withdrawing trifluoromethyl group, and nitrile functionality make it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-8-6-12-14(16(23)24-8)13(10(7-21)15(22)25-12)9-4-2-3-5-11(9)17(18,19)20/h2-6,13H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXINMNJLPQYEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile (CAS No. 315246-01-6) is a member of the pyrano[3,2-c]pyran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H11F3N2O3
- Molecular Weight : 348.28 g/mol
- Structural Features : The compound features a trifluoromethyl group, which enhances its biological activity through various interactions with biological targets.
Biological Activity Overview
The biological activities of This compound have been investigated in several studies. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrano compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-amino derivative | MCF-7 (Breast) | 10.4 |
| 4-trifluoromethyl derivative | Hek293 (Kidney) | 9.9 |
These results suggest that the trifluoromethyl group may contribute to increased potency against cancer cells through enhanced lipophilicity and molecular interactions with cellular targets .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various diseases:
- Cholinesterases : Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were noted, with reported IC50 values indicating moderate potency.
- Cyclooxygenase (COX) : The compound demonstrated moderate inhibition of COX enzymes, which are crucial in inflammatory processes.
The mechanism of action for this compound appears to involve:
- Hydrogen Bonding : Interactions between the nitrogen and oxygen atoms in the structure with enzyme active sites.
- Pi-Pi Stacking : The aromatic rings facilitate stacking interactions with amino acid residues in target proteins .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. The trifluoromethyl group plays a significant role in enhancing binding affinity due to its electron-withdrawing properties, which stabilize interactions with active site residues .
Study on Antioxidant Activity
In a study focused on antioxidant properties, derivatives of pyrano compounds were tested for their ability to scavenge free radicals. The results indicated that the presence of the trifluoromethyl group significantly improved antioxidant capacity compared to non-fluorinated analogs .
Clinical Implications
The potential clinical implications of this compound are vast, particularly in developing new therapeutic agents for cancer and neurodegenerative diseases. Its ability to inhibit cholinesterases suggests possible applications in treating Alzheimer's disease by enhancing acetylcholine levels .
Comparison with Similar Compounds
Table 1: Key Structural Variations in Pyranopyran Carbonitrile Derivatives
Key Observations :
- The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability compared to electron-donating groups (e.g., -OCH₃ in or -OH in ).
- Substituents like pyridinylmethyl () or morpholinylethyl () add hydrogen-bonding or basicity, influencing solubility and intermolecular interactions.
Key Observations :
- The target compound’s synthesis likely follows the ultrasonic irradiation method described in , which offers moderate yields (72–83%) and rapid reaction times.
- Chromene derivatives () require additional steps for ring fusion, whereas pyranopyrans are synthesized via one-pot methods.
Physicochemical and Crystallographic Properties
Table 3: Comparative Physicochemical Data
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction yields be optimized?
The compound's core pyrano[3,2-c]pyran scaffold can be synthesized via domino reactions or multi-step cyclization strategies. For example, highlights a similar carbonitrile synthesis using Knoevenagel condensation followed by heterocyclization. Key parameters include:
- Solvent choice (e.g., ethanol or DMF for polar intermediates).
- Catalysts (e.g., piperidine for Knoevenagel steps).
- Temperature control (80–120°C for cyclization). Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- IR spectroscopy : To identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹).
- NMR : ¹H/¹³C NMR for aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl group (¹⁹F NMR, δ -60 to -70 ppm).
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 417.1). provides analogous spectral data for pyrano-pyran derivatives, including fragmentation patterns .
Q. How can purity and crystallinity be ensured post-synthesis?
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (see for method optimization).
- Elemental analysis : Validate C, H, N percentages against theoretical values (e.g., C: 63.45%, H: 3.62%, N: 6.71%) .
Advanced Research Questions
Q. What computational approaches predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) can model:
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites (e.g., cyano group as electron-withdrawing).
- HOMO-LUMO gaps : Correlate with photophysical behavior (e.g., λmax in UV-Vis spectra). emphasizes linking computational results to experimental data (e.g., X-ray crystallography in ) for validation .
Q. How does the trifluoromethyl group influence intermolecular interactions in solid-state structures?
X-ray crystallography (as in ) reveals:
- Packing motifs : CF₃ groups often participate in weak C–F···H or π-stacking interactions.
- Torsional angles : Impact on planarity of the pyran ring system. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .
Q. How can contradictions in reported melting points or spectral data be resolved?
- Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points).
- Check polymorphism : Use PXRD to detect crystalline phases ( lists mp ranges for related trifluoromethyl compounds).
- Cross-validate : Compare NMR data with literature (e.g., ’s spectral libraries) .
Q. What strategies address low solubility in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) without altering the core scaffold.
- Co-solvents : Use DMSO/PEG mixtures (<1% v/v to minimize cytotoxicity).
- Nanoformulation : Lipid-based carriers to enhance bioavailability (refer to ’s separation technologies) .
Methodological Guidance Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Cyclization Temperature | 100°C (DMF, 6 hrs) | |
| HPLC Mobile Phase | Acetonitrile:H₂O (70:30, 0.1% TFA) | |
| DFT Basis Set | B3LYP/6-311+G(d,p) |
| Analytical Data | Expected Value | Technique |
|---|---|---|
| C≡N IR Stretch | 2195–2210 cm⁻¹ | IR |
| ¹⁹F NMR Shift | δ -65.3 ppm | NMR |
| HRMS [M+H]+ | m/z 417.1 (C₂₁H₁₄F₃N₂O₃) | MS |
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
